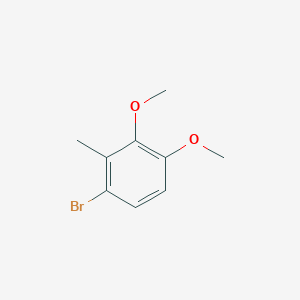

1-Bromo-3,4-dimethoxy-2-methylbenzene

Description

Propriétés

IUPAC Name |

1-bromo-3,4-dimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYVHQIOHSCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356548 | |

| Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-17-4 | |

| Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3,4-dimethoxy-2-methylbenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-3,4-dimethoxy-2-methylbenzene: Properties, Synthesis, and Reactivity for Advanced Drug Development

Section 1: Introduction and Strategic Overview

This compound is a highly functionalized aromatic halide that serves as a pivotal building block in modern organic synthesis. Its strategic importance, particularly for researchers in pharmaceutical and agrochemical development, lies in the specific arrangement of its substituents: a reactive bromine atom poised for cross-coupling and organometallic reactions, and electron-donating methoxy and methyl groups that influence the electronic properties and reactivity of the benzene ring.[1][2] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and a detailed exploration of its core reactivity, offering field-proven insights for its application in the construction of complex molecular architectures.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The compound is a solid at room temperature, necessitating handling and storage conditions that preserve its integrity.[3] Its predicted high boiling point suggests low volatility.[3] A comprehensive summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 74866-17-4 | ChemicalBook[3] |

| Molecular Formula | C₉H₁₁BrO₂ | ChemSynthesis[4] |

| Molecular Weight | 231.09 g/mol | ChemSynthesis[4] |

| Appearance | Solid | ChemicalBook[3] |

| Melting Point | 59-60 °C | ChemicalBook[3] |

| Boiling Point | 252.9 ± 35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[3] |

Section 3: Synthesis Methodology: Electrophilic Aromatic Bromination

The most prevalent and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethoxy-2-methylbenzene (also known as 2-methylveratrole).[1]

Causality and Experimental Rationale: The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups and the methyl group are all ortho-, para-directing and activating. The position ortho to the methyl group and meta to the two methoxy groups is the most sterically accessible and electronically favorable site for bromination, leading to the desired product with high regioselectivity. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a potent electrophile (Br⁺) that is readily attacked by the electron-rich aromatic ring.

Sources

An In-depth Technical Guide to 1-Bromo-3,4-dimethoxy-2-methylbenzene

CAS Number: 74866-17-4

Introduction: A Versatile Building Block in Modern Synthesis

1-Bromo-3,4-dimethoxy-2-methylbenzene is a polysubstituted aromatic halide that serves as a crucial intermediate in the landscape of organic synthesis.[1][2] Its strategic arrangement of a reactive bromine atom alongside activating methoxy and methyl groups makes it a valuable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into its application.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by synonyms such as 6-Bromo-2,3-dimethoxytoluene and 4-Bromo-3-methylveratrole, is a white to yellow solid at ambient temperature.[1][3] The compound's structure, featuring a bromine atom ortho to a methyl group and para to a methoxy group, dictates its unique reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74866-17-4 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 252.9 ± 35.0 °C (Predicted) | [3] |

| Density | Approximately 1.4 g/cm³ | [1] |

| Flash Point | 101.2 °C | [1] |

| SMILES | CC1=C(C=CC(=C1OC)OC)Br | [1] |

| InChI Key | JDIYVHQIOHSCQG-UHFFFAOYSA-N | [1] |

Synthesis: Regioselective Bromination

The principal synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethoxy-2-methylbenzene.[1] The key to a successful synthesis lies in controlling the regioselectivity of the bromination.

Mechanistic Rationale for Regioselectivity

The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. The two methoxy groups strongly activate the ring through their resonance electron-donating effect, while the methyl group provides weaker activation via hyperconjugation and inductive effects. The directing effects of these substituents converge to favor bromination at the C6 position, which is ortho to the C1-methyl group and para to the C4-methoxy group, leading to the desired product.

Caption: Logical flow of substituent effects on bromination.

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3,4-dimethoxy-2-methylbenzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., tetrachloromethane, acetonitrile, or dichloromethane)[4]

-

Lewis acid catalyst (e.g., ferric bromide or aluminum chloride, if using Br₂)[1]

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxy-2-methylbenzene (1.0 eq.) in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition:

-

Using NBS: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.[4] The reaction is often initiated by light or a radical initiator.

-

Using Bromine: Cool the solution in an ice bath. Dissolve bromine (1.05 eq.) in a small amount of the solvent and add it dropwise to the reaction mixture containing a catalytic amount of a Lewis acid.[1]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol) or column chromatography on silica gel to yield pure this compound.[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the aryl-bromine bond, which can be readily transformed through various cornerstone reactions in organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[5][6]

Reaction Principle: The reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6]

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[7]

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting with magnesium metal. This opens up a vast array of synthetic possibilities.

Reaction Principle: Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic (umpolung).[3] The resulting organomagnesium compound can then react with a wide range of electrophiles.

Protocol: Grignard Reagent Formation

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator) in the flask.[8] Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Formation: Dissolve this compound (1.0 eq.) in anhydrous ether/THF in the dropping funnel. Add a small portion to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Application: The resulting Grignard reagent can be directly used for subsequent reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reaction with CO₂ to form a carboxylic acid.[3]

Other Key Reactions

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under specific conditions (e.g., high temperature or with copper catalysis).[1]

-

Reduction: The bromo group can be removed (hydrodebromination) using reducing agents like H₂ with a palladium catalyst, yielding 3,4-dimethoxy-2-methylbenzene.[1]

-

Oxidation: The electron-rich aromatic ring and methoxy groups can be susceptible to oxidation under strong oxidizing conditions.[1]

Applications in Target-Oriented Synthesis

The primary value of this compound lies in its role as a key intermediate. For instance, its synonym, 4-Bromo-3-methylveratrole, is cited as an intermediate in the synthesis of Carbazomycin A.[3] Carbazomycins are a class of carbazole alkaloids isolated from Streptomyces species, which exhibit interesting biological activities, including antimalarial and antituberculosis properties.[3] The synthesis would likely involve a cross-coupling or condensation reaction to build the carbazole core.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the two methoxy groups (~3.8-3.9 ppm).- One singlet for the methyl group (~2.2-2.4 ppm).- Two doublets in the aromatic region for the two vicinal aromatic protons (~6.7-7.0 ppm). |

| ¹³C NMR | - Nine distinct carbon signals.- Two signals for methoxy carbons (~56 ppm).- One signal for the methyl carbon (~16-20 ppm).- Six signals for the aromatic carbons, including one for the carbon bearing the bromine atom (~115 ppm). |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic) ~2800-3100 cm⁻¹.- C=C stretching (aromatic) ~1500-1600 cm⁻¹.- C-O stretching (ether) ~1000-1300 cm⁻¹.- C-Br stretching in the fingerprint region. |

| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) in a roughly 1:1 ratio, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). The molecular ion peak would be at m/z 230 and 232. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid:

Conclusion

This compound (CAS 74866-17-4) is a synthetically valuable and versatile aromatic building block. Its well-defined reactivity, particularly in modern cross-coupling and organometallic chemistry, makes it an important tool for medicinal and materials chemists. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- EvitaChem. (n.d.). Buy this compound (EVT-300452) | 74866-17-4.

- EvitaChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 74866-17-4.

- Key Organics. (n.d.). Safety Data Sheet.

- BLDpharm. (n.d.). 74866-17-4|this compound.

- Guidechem. (n.d.). C9H11BrO2 - Chemical Dictionary.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Grignard Reaction. (n.d.).

- ChemScene. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- ChemScene. (2025). Safety Data Sheet - this compound.

- ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Benchchem. (2025). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.

- ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ScienceDirect. (2017). Regioselective bromination.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3,4-Dibromothiophene in the Synthesis of Pharmaceutical Intermediates.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.

- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".

- NIST. (n.d.). Benzene, 1-bromo-3-methoxy- - the NIST WebBook.

- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy- - the NIST WebBook.

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076).

- ResearchGate. (2025). Carbazomycin G: Method Development and Total Synthesis | Request PDF.

- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.

- National Institutes of Health. (2024). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- Michael Pittelkow. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes.

- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

- Oakwood Chemical. (n.d.). 1-Bromo-3,4-dimethoxybenzene.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 6. 3078334-29-6 Cas No. | 1-Bromo-3-methoxy-2-((methoxymethoxy)methyl)benzene | Matrix Scientific [matrixscientific.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4-dimethoxy-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-Bromo-3,4-dimethoxy-2-methylbenzene, a valuable substituted aromatic halide intermediate in the fields of medicinal chemistry and materials science.[1] The strategic placement of the bromine atom, along with the activating methoxy and methyl groups, makes this compound a versatile building block for further molecular elaboration through cross-coupling reactions and other transformations. This document details two primary synthetic pathways: the direct electrophilic bromination of 3,4-dimethoxy-2-methylbenzene and the Sandmeyer reaction of 3,4-dimethoxy-2-methylaniline. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a discussion of the underlying chemical principles that govern these transformations.

Introduction and Strategic Importance

Substituted bromobenzenes are crucial intermediates in organic synthesis, primarily serving as precursors for organometallic reagents and as substrates in a wide array of palladium-catalyzed cross-coupling reactions.[1] The target molecule, this compound, is of particular interest due to its polysubstituted, electron-rich aromatic core. The methoxy and methyl groups not only influence the electronic properties of the molecule but also provide steric and electronic handles for directing subsequent reactions, making it a valuable scaffold in the synthesis of complex target molecules in pharmaceutical and agrochemical research.

Synthetic Strategy I: Electrophilic Aromatic Bromination

The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution (EAS) on the precursor 3,4-dimethoxy-2-methylbenzene. The success of this strategy hinges on the regioselective introduction of a bromine atom onto the aromatic ring.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the bromination is governed by the directing effects of the substituents on the benzene ring. In 3,4-dimethoxy-2-methylbenzene, we have three activating, ortho-, para-directing groups:

-

Methoxy (-OCH₃) groups (at C3 and C4): These are strongly activating groups due to the resonance-donating effect of the oxygen lone pairs.[2][3][4] They strongly direct incoming electrophiles to the positions ortho and para to themselves.

-

Methyl (-CH₃) group (at C2): This is a weakly activating group that directs through an inductive effect.[2]

Let's analyze the directing effects on the available positions (C1, C5, C6):

-

Position C1: Ortho to the C2-methyl and the C6 position (not directly substituted). This position is sterically hindered by the adjacent C2-methyl group.

-

Position C5: Ortho to the C4-methoxy group and meta to the C3-methoxy and C2-methyl groups. This position is strongly activated.

-

Position C6: Ortho to the C1 position (not directly substituted) and para to the C3-methoxy group. This position is also strongly activated.

When multiple activating groups are present, the most powerful activating group generally dictates the position of substitution. In this case, the methoxy groups are more powerful activators than the methyl group.[2][5] The position para to the C3-methoxy group (C6) and the position ortho to the C4-methoxy group (C5) are the most electronically activated. However, the position that is activated by the most groups and is sterically accessible is often favored. The bromination is anticipated to occur at the position most activated and sterically accessible. Given the strong activation from the methoxy groups, bromination is expected to be facile.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is often a preferred brominating agent for activated aromatic rings as it can provide a low concentration of Br₂ in situ, which can lead to higher regioselectivity and milder reaction conditions compared to using elemental bromine directly.[6]

Table 1: Reagents for Electrophilic Bromination

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3,4-dimethoxy-2-methylbenzene | 152.19 | 1.52 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 1.0 |

| Acetonitrile (solvent) | - | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 3,4-dimethoxy-2-methylbenzene in 50 mL of acetonitrile.

-

Reagent Addition: To the stirred solution, add 1.78 g (10 mmol) of N-Bromosuccinimide in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualization of the Bromination Workflow

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Synthetic Strategy II: The Sandmeyer Reaction

An alternative and classic route to aryl bromides from anilines is the Sandmeyer reaction.[7][8][9] This two-step process involves the diazotization of a primary aromatic amine followed by the copper(I) bromide-mediated displacement of the diazonium group.

Synthesis of the Precursor: 3,4-dimethoxy-2-methylaniline

The required starting material for the Sandmeyer reaction is 3,4-dimethoxy-2-methylaniline. A common method for the synthesis of anilines is the reduction of the corresponding nitro compound.

Step 1: Nitration of 3,4-dimethoxy-2-methylbenzene. Nitration of the starting toluene derivative would likely yield a mixture of isomers. Careful control of reaction conditions would be necessary to favor the desired 2-nitro-3,4-dimethoxytoluene.

Step 2: Reduction of the Nitro Group. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic solution (e.g., SnCl₂ in HCl).[10]

Experimental Protocol: Sandmeyer Bromination

This protocol assumes the availability of 3,4-dimethoxy-2-methylaniline.

Table 2: Reagents for Sandmeyer Reaction

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3,4-dimethoxy-2-methylaniline | 167.21 | 1.67 g | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | ~6 mL | ~3.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 1.58 g | 1.1 |

Step-by-Step Procedure:

-

Diazotization:

-

In a 100 mL beaker, suspend 1.67 g (10 mmol) of 3,4-dimethoxy-2-methylaniline in a mixture of 6 mL of 48% hydrobromic acid and 10 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 250 mL flask, dissolve 1.58 g (11 mmol) of copper(I) bromide in 5 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 40 mL).

-

Combine the organic extracts and wash with dilute aqueous NaOH, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography as described in section 2.2.

-

Visualization of the Sandmeyer Reaction Mechanism

Caption: Logical workflow of the Sandmeyer reaction for the synthesis of this compound.

Purification and Characterization

Purification: The primary challenge in the purification of this compound is the potential for the formation of positional isomers.[11] While the directing effects of the substituents should favor the desired product, minor isomers may still be formed.

-

Column Chromatography: This is the most effective method for separating closely related isomers. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[11]

-

Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be an efficient purification method.

Characterization: The structure of the final product should be confirmed by standard spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the methyl group, with chemical shifts and coupling constants consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry: This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The choice between direct electrophilic bromination and the Sandmeyer reaction will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both methods are grounded in well-established principles of organic chemistry and, with careful execution and purification, can provide access to this valuable synthetic intermediate. The mechanistic discussions and detailed protocols provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound in their research endeavors.

References

- Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]

- Chemistry LibreTexts. (2022). 16.

- Electrophilic Aromatic Substitution Explained. (2021). Effect of Multiple Substituents on EAS. [Link]

- Organic Chemistry Tutor. (n.d.).

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

- ResearchGate. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. [Link]

- ScienceDirect. (2017).

- NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook. [Link]

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. [Link]

- Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

- Google Patents. (n.d.).

- TopSCHOLAR. (n.d.).

- Semantic Scholar. (n.d.). Synthesis of 3,4-Dimethoxyaniline. [Link]

- Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. [Link]

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

- Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.

- Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 10. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Section 1: Compound Overview and Physicochemical Properties

An In-Depth Technical Guide to 1-Bromo-3,4-dimethoxy-2-methylbenzene (CAS: 74866-17-4)

This compound is a halogenated aromatic intermediate with significant utility in specialized organic synthesis.[1] Its unique substitution pattern—a bromine atom flanked by methyl and methoxy groups, with an additional methoxy group para to the bromine—provides a versatile scaffold for constructing complex molecular architectures. This makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure allows for selective functionalization, particularly through cross-coupling reactions where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.[1]

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules, such as Carbazomycin A, and in the development of novel compounds targeting central nervous system disorders.[1][2]

Chemical Structure

Caption: Structural formula of this compound.

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized below. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 74866-17-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 59-60 °C (from methanol) | [2] |

| Boiling Point | 252.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, room temperature conditions | [1][2] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 2,3-dimethoxytoluene. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Proposed Synthetic Pathway

The directing effects of the substituents on the 2,3-dimethoxytoluene ring govern the position of bromination. The two methoxy groups are strongly activating, ortho-para directing groups, while the methyl group is a weakly activating, ortho-para director. The C4 and C6 positions are most activated by the methoxy groups. However, the C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic attack is most favored at the C4 position (para to the C1-methoxy group), leading to the desired product. Using a mild brominating agent like N-Bromosuccinimide (NBS) with a catalyst can enhance this selectivity.

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol: Representative Synthesis

This protocol is a representative procedure based on standard bromination of activated aromatic rings. Researchers should perform initial small-scale trials to optimize conditions.

-

Vessel Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxytoluene (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution. If required, add a catalyst such as silica gel or a Lewis acid.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from methanol to yield pure this compound.[2]

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Caption: Workflow for the purification and analysis of the target compound.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the benzene ring. Three singlets are predicted in the aliphatic region: one for the methyl group (~2.2-2.4 ppm) and two for the methoxy groups (~3.8-4.0 ppm).

-

¹³C NMR Spectroscopy: The spectrum should display 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-O stretching from the two ether (methoxy) groups.

Section 4: Applications in Research and Development

The strategic placement of the bromo and methoxy groups makes this compound a highly versatile intermediate, particularly in the field of metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium and nickel complexes. This initiates catalytic cycles for reactions such as Suzuki, Heck, and Stille couplings, which are fundamental for creating C-C bonds.[3][4] The electron-donating methoxy groups can influence the electronic properties of the aromatic ring, affecting the reactivity and efficiency of these coupling processes.[4]

Caption: Use of the title compound in a generic Suzuki cross-coupling reaction.

These reactions are pivotal in synthesizing complex organic molecules from simpler, commercially available building blocks, forming the backbone of many drug discovery and materials science programs.[3]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on safety data for structurally related brominated aromatic compounds.[5][6]

Hazard Identification and Personal Protection

While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[6] Inhalation of dust or ingestion may be harmful.[5][7] Adherence to good industrial hygiene and safety practices is mandatory.[5]

| Precaution Category | Recommendation | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [6][7] |

| Eye/Face Protection | Wear chemical safety goggles with side shields. | [6][7] |

| Skin Protection | Wear impervious, chemical-resistant gloves and a lab coat. | [5][7] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use an approved respirator if dust is generated or ventilation is poor. | [5] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [5][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [5][6] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [5][7] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

References

- Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applic

- Exploring 1-Bromo-3,5-Dimethoxybenzene: Properties and Applic

- This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 74866-17-4 [amp.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Profile of 1-Bromo-3,4-dimethoxy-2-methylbenzene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3,4-dimethoxy-2-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind spectral features, this guide serves as a valuable resource for the structural elucidation and characterization of this complex aromatic compound.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern, featuring a bromine atom, two methoxy groups, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its structure and purity. This guide provides a detailed examination of its expected spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

The structural arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the appearance of the spectroscopic data. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups creates a distinct pattern of signals in NMR, characteristic absorptions in IR, and specific fragmentation in MS.

Caption: Workflow for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. 2. Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. 3. ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

FTIR Data Acquisition

Caption: Workflow for FTIR Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences. [2]2. Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent disk. [1]3. Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation. [3][4]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). [5]4. Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound presents a unique set of data that, when interpreted correctly, provides unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the distinct electronic environments of the protons and carbons, while IR spectroscopy confirms the presence of key functional groups. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive marker for this compound. This guide provides a foundational understanding for researchers working with this and structurally related molecules, enabling them to approach their analytical challenges with confidence.

References

- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Inform

- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ioniz

- STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy

- FT-IR Spectroscopy - Newport

- STANDARD OPER

- Experimental setup for Fourier transform infrared spectroscopy studies in condensed matter at high pressure and low temper

- Mass Spectrometry Ionization Methods - Chemistry

- Building the FT-IR Spectrometer

- Electron Ionization - Cre

- Nuclear magnetic resonance (NMR)

- Standard Oper

- (a) Schematic diagram of the experimental setup for ATR FTIR spectra...

- How To Prepare And Run An NMR Sample - Blogs - News - alwsci

- This compound - MySkinRecipes

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic

- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT

- Electron ioniz

- This compound CAS#: 74866-17-4 - ChemicalBook

- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega - ACS Public

- First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols - Semantic Scholar

- This compound - MySkinRecipes

- SUPPORTING INFORM

- Bromo p

- FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives† - Chinese Journal of Chemical Physics

- Organic Compounds Containing Halogen

- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchG

- Spectroscopic (FTIR, FT-Raman)

- Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones | Request PDF - ResearchG

- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Inform

- 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem

- Supplementary Inform

- 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem

- 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0256194) - NP-MRD

- 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum - ChemicalBook

- Benzene, bromo- - the NIST WebBook - National Institute of Standards and Technology

- Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF - ResearchG

- 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)

- FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Deriv

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid C

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO

Sources

1-Bromo-3,4-dimethoxy-2-methylbenzene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,4-dimethoxy-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the key physical properties, specifically the melting and boiling points, of this compound. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the principles behind these properties and their practical implications in a laboratory setting. We will detail the theoretical importance of these thermal transition points, provide validated, step-by-step protocols for their experimental determination, and present the known data for this specific compound. The methodologies described are designed to ensure accuracy and reproducibility, which are critical for synthesis, purification, and regulatory documentation.

Compound Identification and Significance

This compound is a halogenated aromatic intermediate. Its structure, featuring a bromine atom and methoxy and methyl groups on a benzene ring, makes it a versatile building block in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl substituents influence the electronic and steric properties of the molecule, guiding regioselectivity in subsequent reactions.

This compound is particularly valuable in the synthesis of pharmaceutical and agrochemical targets where precise molecular architecture is paramount.[1] Understanding its physical properties is the first step in its effective utilization, ensuring proper handling, reaction setup, and purification.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 74866-17-4[1][2] |

| Molecular Formula | C₉H₁₁BrO₂[1] |

| Molecular Weight | 231.09 g/mol [1] |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Core Physicochemical Properties

The melting and boiling points are fundamental thermal properties that dictate the physical state of a substance and are indispensable for its purification and handling.

-

Melting Point: For a crystalline solid, the melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range. This property is foundational for characterization and quality control.

-

Boiling Point: The boiling point is essential for purification via distillation and for setting appropriate temperatures for reactions conducted at reflux. It is a direct measure of the volatility of the substance.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | White Crystalline Solid | [2] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 252.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry environment at room temperature |[1][2] |

Note: The boiling point is a predicted value and should be confirmed experimentally if high precision is required for process development.

Experimental Determination of Melting Point (Capillary Method)

This protocol describes the standard and most common method for determining the melting point of a solid crystalline compound. The principle relies on heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to force a small amount of sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination:

-

Set a rapid heating rate initially to approach the expected melting point (e.g., 10-15 °C/minute to reach ~50 °C).

-

Once the temperature is within 10-15 °C of the expected melting point (59 °C), reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for thermal equilibrium and an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For this compound, a pure sample should melt within the 59-60 °C range.[2]

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for experimental melting point determination.

Experimental Determination of Boiling Point (Microscale Method)

Given the high predicted boiling point, a microscale method using a Thiele tube is appropriate to minimize sample usage and ensure uniform heating. This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Step-by-Step Protocol

-

Apparatus Setup:

-

Add 5-10 drops of this compound into a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary tube (the same type used for melting points) and seal one end in a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil). The oil level should be above the sample but below the top of the test tube.

-

-

Determination:

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or heating mantle. The shape of the tube ensures uniform heat distribution via convection.

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Observation and Reporting:

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Workflow Diagram: Micro Boiling Point Determination

Caption: Workflow for microscale boiling point determination.

Conclusion

The melting point (59-60 °C) and predicted boiling point (~253 °C) of this compound are defining physical constants that are crucial for its application in research and development. The melting point serves as a reliable checkpoint for purity and identity, while the boiling point guides purification and reaction conditions. The standardized protocols provided herein offer a robust framework for the experimental verification of these properties, ensuring data integrity and reproducibility for drug development and synthetic chemistry professionals.

References

- This compound, MySkinRecipes.

Sources

Solubility of 1-Bromo-3,4-dimethoxy-2-methylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-3,4-dimethoxy-2-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (C₉H₁₁BrO₂), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predicts solubility behavior based on molecular structure, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, process chemists, and formulation scientists who require accurate solubility data for reaction optimization, purification, and drug development workflows.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a substituted aromatic halide valued for its utility in constructing complex molecular architectures, often through cross-coupling reactions.[1] The efficiency of its use in synthesis, its purification via crystallization, and its formulation into final products are all critically dependent on a thorough understanding of its solubility profile. Selecting an appropriate solvent system can dictate reaction rates, influence impurity profiles, and determine the feasibility and scalability of a chemical process. An incorrect solvent choice can lead to poor yields, difficult purifications, and ultimately, project delays.

This guide moves beyond simple data reporting to explain the physicochemical drivers of solubility for this compound and equips the researcher with the tools to generate reliable data where none currently exists in public literature.

Physicochemical Profile and Solubility Prediction

To predict the solubility of this compound, we must first analyze its molecular structure and physical properties.

Known Properties:

-

Molecular Formula: C₉H₁₁BrO₂

-

Molecular Weight: 231.09 g/mol [1]

-

Physical Form: Solid[2]

-

Melting Point: 59-60 °C[2]

Structural Analysis: The molecule's structure is comprised of several key features that influence its polarity and intermolecular interactions:

-

Benzene Ring & Methyl Group: These components form the non-polar backbone of the molecule, contributing to van der Waals forces and favoring solubility in non-polar or moderately polar solvents.

-

Two Methoxy (-OCH₃) Groups: The ether linkages introduce polarity due to the electronegativity of the oxygen atoms, making them potential hydrogen bond acceptors. This feature suggests an affinity for polar solvents.

-

Bromine Atom: The bromo-substituent adds polarizability and contributes to dipole-dipole interactions, further enhancing its potential for solubility in polar solvents.

Overall Polarity and Prediction: this compound can be classified as a moderately polar solid . The non-polar aromatic core is balanced by the polar methoxy and bromine substituents. Based on the "like dissolves like" principle, which states that substances with similar polarity are more likely to be soluble in one another[3][4], we can make the following predictions:

-

High Solubility Expected: In moderately polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. These solvents can engage in dipole-dipole interactions without the steric hindrance or energy penalty of disrupting a strong hydrogen-bonding network.

-

Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol. While these solvents are polar, the energy required to break the solvent's own hydrogen bonds to accommodate the solute may limit solubility compared to aprotic systems. Solubility is still anticipated due to the solute's hydrogen bond accepting methoxy groups.

-

Low to Negligible Solubility Expected: In highly non-polar solvents like Hexane and Cyclohexane, which primarily interact through weak van der Waals forces and cannot effectively solvate the polar regions of the molecule. Similarly, it is expected to be insoluble in water, a highly polar, hydrogen-bonding solvent.[5]

The following diagram illustrates the relationship between the solute's characteristics and solvent choice.

Caption: Conceptual framework for predicting solubility based on molecular properties.

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following protocols are robust, self-validating methods for quantifying the solubility of a solid compound.

Protocol 1: Isothermal Gravimetric Analysis

This method provides a direct measurement of solubility by determining the mass of solute dissolved in a specific volume of solvent at a constant temperature.[5]

Methodology:

-

Preparation: Add an excess of this compound to a series of vials, each containing a precisely measured volume (e.g., 5.0 mL) of the chosen organic solvents. "Excess" means that undissolved solid must be clearly visible.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a minimum of 24 hours. Causality: This extended agitation ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, defining the saturation point.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to exclude any solid particulates.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed, dry crystallizing dish or vial. Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the weight is constant. Trustworthiness: Weighing the dish to a constant mass ensures all solvent has been removed and only the dissolved solute remains.

-

Calculation:

-

Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish).

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of aliquot withdrawn (mL).

-

Protocol 2: UV-Vis Spectrophotometric Analysis

This indirect method is highly efficient for compounds with a UV-active chromophore, such as the benzene ring in the target compound. It correlates UV absorbance to concentration via the Beer-Lambert law.[5]

Methodology:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of known, varying concentrations of this compound in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in that solvent by scanning a mid-range concentration standard.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot Absorbance vs. Concentration (mg/mL). A linear plot (R² > 0.99) is required for a valid calibration. Trustworthiness: A highly linear calibration curve validates that the method is accurate within the tested concentration range.

-

-

Saturated Solution Preparation: Prepare and equilibrate a saturated solution as described in steps 1-3 of the Gravimetric protocol.

-

Sampling and Dilution: Withdraw a filtered aliquot of the supernatant. A precise dilution with the same solvent will likely be necessary to bring the absorbance into the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve equation (y = mx + c, where y is absorbance and x is concentration).

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.

-

The following diagram outlines the logical workflow for this experimental determination.

Caption: Experimental workflow for determining the solubility of the target compound.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for reporting experimentally determined results.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 25.0 | ||

| Toluene | Non-Polar Aromatic | 25.0 | ||

| Dichloromethane | Halogenated | 25.0 | ||

| Diethyl Ether | Ether | 25.0 | ||

| Ethyl Acetate | Ester | 25.0 | ||

| Acetone | Ketone | 25.0 | ||

| Tetrahydrofuran (THF) | Ether (Cyclic) | 25.0 | ||

| Acetonitrile | Nitrile | 25.0 | ||

| Methanol | Polar Protic | 25.0 | ||

| Ethanol | Polar Protic | 25.0 |

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related brominated aromatic compounds are often classified as irritants. Standard laboratory precautions should be observed.[6][7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Understanding the solubility of this compound is a prerequisite for its effective use in organic synthesis and development. While published quantitative data is sparse, a robust prediction of its behavior can be made based on its moderately polar structure. This guide provides the theoretical foundation and detailed, reliable experimental protocols necessary for any researcher to generate the high-quality solubility data required for process optimization, purification strategy, and formulation development. The empirical determination of these values is a critical step in ensuring the efficiency and success of subsequent scientific work.

References

- This compound Chemical Properties. ChemicalBook.

- This compound Product Description. MySkinRecipes.

- A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents. Benchchem.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- SAFETY DATA SHEET - 1-Bromo-2,4-dimethoxybenzene. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 1-Bromo-3,5-dimethoxybenzene. Fisher Scientific.

- Solubility of Organic Compounds. Chemistry Steps.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 74866-17-4 [amp.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3,4-dimethoxy-2-methylbenzene

This guide provides a comprehensive technical overview of the synthetic pathways and methodologies for preparing 1-Bromo-3,4-dimethoxy-2-methylbenzene, a key intermediate in the development of various organic molecules.[1] The strategic placement of the bromo, methoxy, and methyl groups on the benzene ring makes this compound a versatile building block in medicinal chemistry and materials science.

Strategic Importance of this compound

The unique substitution pattern of this compound offers multiple avenues for further functionalization. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of subsequent reactions, while the methyl group provides an additional site for chemical modification.

Primary Synthetic Approach: Electrophilic Bromination of 3,4-Dimethoxytoluene

The most direct and commonly employed route to this compound is the electrophilic aromatic substitution of 3,4-dimethoxytoluene. This starting material is strategically advantageous due to the activating and directing effects of its substituents.

Causality of Experimental Choices: Regioselectivity

The methoxy groups at positions 3 and 4, along with the methyl group at position 2, are all ortho-, para-directing activators. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions that are most activated and sterically accessible.[2]

-

Activating Groups: The two methoxy groups and the methyl group are all electron-donating groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[3]

-

Directing Effects: The strongest activating group will dictate the position of substitution.[2] In this case, the methoxy groups are stronger activators than the methyl group.

-

Steric Hindrance: The positions ortho and para to the activating groups are electronically favored. However, steric hindrance from existing substituents can influence the final product distribution.

Considering these factors, the bromination of 3,4-dimethoxytoluene is expected to yield the 1-bromo isomer as the major product. The position between the methyl and a methoxy group is sterically hindered, and the positions activated by one group and deactivated by another are less favored.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the bromination of 3,4-dimethoxytoluene.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 10.0 g | 0.0657 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.7 g | 0.0657 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 100 mL | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0657 mol) of 3,4-dimethoxytoluene in 100 mL of glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add 11.7 g (0.0657 mol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate may form.

-

Quenching: Add a saturated solution of sodium thiosulfate dropwise until the orange/brown color of any excess bromine disappears.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Alternative Synthetic Routes

While direct bromination of 3,4-dimethoxytoluene is the most straightforward approach, other starting materials and methods can be considered.

-

From 3,4-Dimethoxybenzaldehyde: An alternative route involves the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The resulting 2-bromo-3,4-dimethoxybenzaldehyde can then be reduced to the corresponding alcohol, followed by conversion of the alcohol to a methyl group.[4]

-

From other Dimethoxytoluene Isomers: The bromination of other dimethoxytoluene isomers, such as 2,5-dimethoxytoluene or 3,5-dimethoxytoluene, has also been studied.[5][6][7] However, these would lead to different isomers of the desired product.

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathway described in this guide.

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the electrophilic bromination of 3,4-dimethoxytoluene. This method is favored due to the directing effects of the substituents on the starting material, leading to high regioselectivity. The resulting product is a valuable intermediate for further chemical transformations, particularly in the synthesis of complex organic molecules for pharmaceutical and materials applications.

References

- Google Patents. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- Jurnal Kimia. Bromination of 2,S-dimethoxybenzaldehyde.

- MySkinRecipes. This compound.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

- Wiley Online Library. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.

- Google Patents. US4551557A - Bromination of substituted benzaldehydes.

- The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- ResearchGate. The bromination of some derivatives of resorcinol.

- Oakwood Chemical. 1-Bromo-3,4-dimethoxybenzene.

- Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.

- Chemistry LibreTexts. 18.8: Synthetic Strategies for Di-substituted Benzenes.

- YouTube. 36.06 Practice with Multi-step Synthesis of Substituted Benzenes.

- PubChem. 2-Bromo-3,4-dimethoxybenzaldehyde.

- Sunan Kalijaga State Islamic University. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.

- Rhodium.ws. Bromination of 2,5-Dimethoxybenzaldehyde.

- YouTube. Multi-step Synthesis of Substituted Benzenes.

- Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-3,4-dimethoxybenzaldehyde | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]